molecular formula C6H9N5O B1483935 1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-ol CAS No. 2097967-18-3

1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-ol

Cat. No. B1483935
CAS RN: 2097967-18-3
M. Wt: 167.17 g/mol
InChI Key: FBPMZHGWPMFQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-ol has been reported in several studies. For instance, the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol was polymerized using sodium periodate . Another study synthesized a series of novel polyurethanes from polycarbonatediol with alkyne groups and 3-((2-azidoethyl)dimethylammonio)propane-1-sulfonate using the copper-catalyzed 1,3-dipolar cycloaddition .


Chemical Reactions Analysis

Organic azides, such as 1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-ol, are versatile functional groups in organic chemistry. They are stable in the presence of moisture and air but exhibit peculiar reactivity upon exposure to transition metals, light, or heat . They have been used in various chemical reactions, including Staudinger reductions, Schmidt reactions, Curtius rearrangements, and metal-catalyzed dipolar cycloadditions with alkynes .

Mechanism of Action

In terms of pharmacokinetics, the properties of a compound can be influenced by various factors such as its size, polarity, and the presence of functional groups. For instance, azides, due to their reactivity, might influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound .

The environment can also affect the action of a compound. Factors such as pH, temperature, and the presence of other molecules can influence a compound’s stability, how it interacts with its targets, and its overall efficacy .

properties

IUPAC Name

2-(2-azidoethyl)-5-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O/c1-5-4-6(12)11(9-5)3-2-8-10-7/h4,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPMZHGWPMFQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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